5-Acetylbenzo[d]thiazol-2(3H)-one
Description
5-Acetylbenzo[d]thiazol-2(3H)-one (CAS: 90348-03-1) is a heterocyclic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol. It features a benzo[d]thiazol-2(3H)-one core substituted with an acetyl group (-COCH₃) at the 5-position (Figure 1). The compound is typically stored under dry, sealed conditions at room temperature and requires careful handling due to its GHS warning classification, which includes precautions against inhalation, skin contact, and eye exposure .
Properties
CAS No. |
90348-03-1 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-acetyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) |
InChI Key |
JETAYRHAAOUIMI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=O)N2 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-Acetylbenzo[d]thiazol-2(3H)-one with structurally analogous compounds, focusing on substituents, molecular weights, and similarity scores (where available):
*Similarity scores derived from structural database comparisons .
Key Observations:
- Lipophilicity : Methoxy and ethoxy substituents increase lipophilicity, favoring membrane permeability, while hydroxyl groups reduce it. The acetyl group offers intermediate lipophilicity, balancing solubility and permeability.
- Molecular Weight : The acetyl derivative (193.22 g/mol) falls within the typical range for drug-like molecules, similar to its analogs (167–211 g/mol).
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, benzo[d]thiazol-2(3H)-one is dissolved in anhydrous dichloromethane under inert conditions. Acetyl chloride (1.2 equiv) is added dropwise, followed by aluminum chloride (1.5 equiv) as a Lewis acid catalyst. The reaction proceeds at 0–5°C for 4–6 hours, with monitoring via thin-layer chromatography (TLC). Workup involves quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Variables:
- Temperature: Lower temperatures (0–5°C) minimize side reactions such as over-acylation or ring sulfonation.
- Catalyst Loading: Excess AlCl3 (>1.2 equiv) improves yields but risks forming stable complexes with the product.
- Solvent: Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity but complicate purification.
Regioselectivity and Byproduct Formation
The meta-directing effect of the thiazolone’s carbonyl group ensures predominant acetylation at the 5-position (70–75% yield). However, minor amounts of the 7-acetyl isomer (15–20%) are observed due to steric and electronic factors. Nuclear magnetic resonance (NMR) spectroscopy distinguishes isomers via coupling patterns: the 5-acetyl derivative exhibits a singlet for the acetyl proton (δ 2.6 ppm), whereas the 7-isomer shows splitting due to adjacent aromatic protons.
Cyclocondensation of 2-Aminothiophenol with α-Keto Esters
This one-pot method constructs the benzothiazolone ring while simultaneously introducing the acetyl group. Ethyl pyruvate serves as both the α-keto ester precursor and acetyl source, enabling efficient cyclization.
Mechanistic Pathway
- Nucleophilic Attack: The amine group of 2-aminothiophenol attacks the carbonyl carbon of ethyl pyruvate, forming a Schiff base intermediate.
- Cyclization: Intramolecular thiolate attack on the adjacent carbonyl group generates the thiazolone ring.
- Tautomerization: The intermediate undergoes keto-enol tautomerization to stabilize the acetyl-substituted product.
Procedure:
2-Aminothiophenol (1.0 equiv) and ethyl pyruvate (1.1 equiv) are refluxed in ethanol with catalytic hydrochloric acid (5 mol%) for 8–12 hours. The crude product precipitates upon cooling and is recrystallized from ethanol/water (3:1).
Yield and Scalability
This method achieves 65–70% isolated yield with high regioselectivity (>95% 5-acetyl). Scale-up to 100 g maintains consistent yields, though prolonged reflux increases dimerization byproducts (e.g., bis-thiazolones).
Functional Group Interconversion: Nitro Reduction and Acetylation
For substrates with pre-existing nitro groups, this two-step approach offers precise control over substitution patterns.
Nitro Reduction
5-Nitrobenzo[d]thiazol-2(3H)-one is reduced using hydrogen gas (1 atm) over palladium-on-carbon (10 wt%) in ethanol at 25°C. Quantitative conversion to the 5-amine occurs within 2 hours.
Acetylation of the Amine Intermediate
The 5-amine derivative reacts with acetic anhydride (1.5 equiv) in pyridine at 80°C for 1 hour, yielding this compound (85–90% yield).
Advantages:
- Avoids harsh Friedel-Crafts conditions.
- Amenable to late-stage diversification (e.g., introducing radiolabels or fluorophores).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 70–75 | Moderate (5:7 = 4:1) | Short reaction time; scalable | Byproduct formation; requires AlCl3 |
| Cyclocondensation | 65–70 | High (>95%) | One-pot synthesis; no metal catalysts | Ethanol reflux limits temp-sensitive substrates |
| Nitro Reduction/Acylation | 85–90 | Excellent (100%) | High purity; functional group tolerance | Multi-step; requires H2 gas |
Structural Characterization and Validation
All synthetic routes require validation via spectroscopic methods:
- IR Spectroscopy: Confirms acetyl C=O stretch at 1680–1700 cm⁻¹ and thiazolone C=O at 1720–1740 cm⁻¹.
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetyl singlet (δ 2.6 ppm), and thiazolone NH (δ 12.1 ppm).
- HRMS: Molecular ion peak at m/z 193.22238 (C9H7NO2S).
Industrial and Environmental Considerations
Q & A
Q. What are the common synthetic routes for 5-Acetylbenzo[d]thiazol-2(3H)-one and its derivatives?
The synthesis typically involves condensation reactions. For example:
- Thiazole core formation : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid yields the thiazole backbone.
- Derivatization : Subsequent reactions with aldehydes (e.g., benzaldehyde, salicylaldehyde) under reflux in 1,4-dioxane with piperidine catalysis produce substituted derivatives. Recrystallization in 1,4-dioxane ensures purity .
- Acylation : Friedel-Crafts acylation introduces acetyl groups at position 5, followed by reduction to stabilize alkyl derivatives .
Q. How are structural and purity characteristics validated for this compound?
Q. What preliminary biological screening models are used for this compound?
- Cytotoxicity assays : Tested against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) using sulforhodamine B (SRB) staining.
- Protocol : Cells are maintained in RPMI-1640 medium with 5% FBS, and viability is measured after 48-hour exposure. DMSO controls (≤0.5%) rule out solvent toxicity .
Advanced Research Questions
Q. How do structural modifications influence σ receptor binding affinity and selectivity?
- Linker length : Extending the alkyl chain between the thiazolone core and cycloalkylamine improves σ-2 receptor selectivity.
- Substituent effects : Acyl groups at position 5 enhance binding affinity, while bulkier substituents reduce subtype selectivity.
- Methodology : Radioligand binding assays using H-labeled ligands (e.g., [H]DTG for σ-2) in rat liver membranes quantify affinity .
Q. What computational methods predict electronic and thermodynamic properties of this compound?
- DFT calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to assess reactivity.
- Nonlinear optical (NLO) properties : Polarizability and hyperpolarizability values are derived via ab initio methods (e.g., Hartree-Fock).
- Thermodynamic stability : Vibrational spectra and Gibbs free energy are modeled to predict degradation pathways .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Case example : Discrepancies in IC values between gastric (NUGC) and liver (HEPG-2) cancer lines may arise from differential expression of drug transporters (e.g., P-gp).
- Validation : Use siRNA knockdown or inhibitor co-treatment (e.g., verapamil) to assess transporter involvement.
- Statistical rigor : Dose-response curves with ≥3 replicates and ANOVA analysis ensure reproducibility .
Q. What strategies optimize analogues for improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
